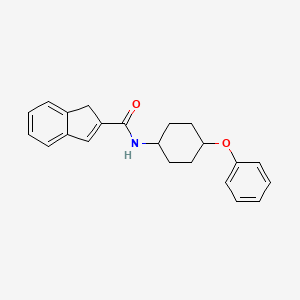
N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide, commonly known as PHCI, is a synthetic cannabinoid that belongs to the indole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and forensic toxicology.
Wirkmechanismus
PHCI acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological and biochemical effects. The exact mechanism of action of PHCI is still not fully understood, and further studies are needed to elucidate its precise mode of action.
Biochemical and Physiological Effects:
PHCI has been shown to induce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and changes in heart rate and blood pressure. It has also been shown to affect various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
PHCI has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, it also has several limitations, including its low solubility in water and its potential for inducing adverse effects in animal models.
Zukünftige Richtungen
There are several future directions for research on PHCI, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications, and the elucidation of its precise mode of action. Additionally, further studies are needed to investigate its potential for inducing adverse effects and to develop effective methods for its detection in biological samples.
Conclusion:
In conclusion, PHCI is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in various fields. It acts as a potent agonist of the cannabinoid receptors CB1 and CB2 and induces a range of biochemical and physiological effects. Further studies are needed to elucidate its precise mode of action, investigate its potential therapeutic applications, and develop effective methods for its detection in biological samples.
Synthesemethoden
PHCI can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig coupling reaction. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction between cyclohexanone and 4-bromophenol in the presence of aluminum chloride and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
PHCI has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In neuropharmacology, it has been studied for its potential use as a tool to study the endocannabinoid system and its interactions with other neurotransmitter systems. In forensic toxicology, it has been studied for its potential use as a marker for synthetic cannabinoid use.
Eigenschaften
IUPAC Name |
N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c24-22(18-14-16-6-4-5-7-17(16)15-18)23-19-10-12-21(13-11-19)25-20-8-2-1-3-9-20/h1-9,14,19,21H,10-13,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBLWOIQCIESTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3C2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(2,4-Dichlorophenyl)methyl]pyrazol-4-yl]-(2-hydroxy-5-methylphenyl)methanone](/img/structure/B7432460.png)
![methyl 5-[2-[[2-(2,4-difluorophenyl)-2,2-difluoroethyl]amino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7432461.png)
![Ethyl 4-fluoro-3-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7432465.png)
![Ethyl 3-fluoro-4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7432482.png)
![Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate](/img/structure/B7432484.png)
![4-[(3,4-Difluorophenyl)methylsulfanylmethyl]-2-(5-methylfuran-2-yl)-1,3-thiazole](/img/structure/B7432485.png)
![2-[(2,6-Difluorophenyl)methylsulfanylmethyl]-5-methyl-1,3-benzothiazole](/img/structure/B7432492.png)
![1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-3-[3-[(5-methylpyridin-2-yl)amino]propyl]urea](/img/structure/B7432495.png)
![N'-(6-chloropyridin-2-yl)-3-[4-(hydroxymethyl)piperidin-1-yl]sulfonylthiophene-2-carbohydrazide](/img/structure/B7432503.png)

![3-[3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B7432522.png)


![1-(5-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-3-[(3-methylphenyl)-pyridin-2-ylmethyl]urea](/img/structure/B7432535.png)